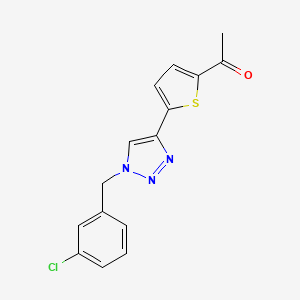
1-(5-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)thiophen-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)thiophen-2-yl)ethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)thiophen-2-yl)ethan-1-one typically involves multi-step reactions. One common method involves the initial formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The thiophene ring is then introduced through a series of substitution reactions. The final step involves the attachment of the chlorobenzyl group to the triazole ring under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be crucial to achieve high efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(5-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the triazole ring or the thiophene ring, leading to different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-(5-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)thiophen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole and thiophene rings play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(5-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)thiophen-2-yl)ethan-1-one: shares similarities with other heterocyclic compounds, such as thiophene derivatives and triazole-containing molecules.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2,5-dimethylthiophene have similar structural features but differ in their functional groups and reactivity.
Triazole-Containing Molecules: Compounds such as 1,2,3-triazole and its derivatives share the triazole ring but differ in their substituents and overall structure.
Uniqueness
The uniqueness of this compound lies in its combination of a thiophene ring, a triazole ring, and a chlorobenzyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C15H12ClN3OS |
|---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
1-[5-[1-[(3-chlorophenyl)methyl]triazol-4-yl]thiophen-2-yl]ethanone |
InChI |
InChI=1S/C15H12ClN3OS/c1-10(20)14-5-6-15(21-14)13-9-19(18-17-13)8-11-3-2-4-12(16)7-11/h2-7,9H,8H2,1H3 |
InChI Key |
DLPDVDRNSTXGDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CN(N=N2)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















